tert-butyl 3-[(3,4-difluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
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Overview
Description
Tert-butyl 3-[(3,4-difluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines This compound is characterized by the presence of a tert-butyl ester group, a difluorophenyl moiety, and a pyrido[4,3-d]pyrimidine core
Preparation Methods
The synthesis of tert-butyl 3-[(3,4-difluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the difluorophenyl group and the tert-butyl ester. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the pyrido[4,3-d]pyrimidine core allows for oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Scientific Research Applications
Tert-butyl 3-[(3,4-difluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(3,4-difluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and the pyrido[4,3-d]pyrimidine core are crucial for binding to these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar compounds to tert-butyl 3-[(3,4-difluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate include other pyrido[4,3-d]pyrimidine derivatives and compounds with difluorophenyl groups. These compounds share structural similarities but may differ in their reactivity, biological activity, and applications. For example, compounds like 4,4’-bis(trifluoromethyl)-2,2’-bipyridine and 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone have different functional groups and may exhibit distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 3-[(3,4-difluorophenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O3/c1-19(2,3)27-18(26)23-7-6-16-13(10-23)17(25)24(11-22-16)9-12-4-5-14(20)15(21)8-12/h4-5,8,11H,6-7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTCBWJQAOVRLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)N(C=N2)CC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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